N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781737
InChI: InChI=1S/C20H22N2O3S2/c1-13(2)22-15(4)14(3)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-12-26-17/h5-13H,1-4H3,(H,21,23)
SMILES:
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.5 g/mol

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC14781737

Molecular Formula: C20H22N2O3S2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide -

Specification

Molecular Formula C20H22N2O3S2
Molecular Weight 402.5 g/mol
IUPAC Name N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C20H22N2O3S2/c1-13(2)22-15(4)14(3)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-12-26-17/h5-13H,1-4H3,(H,21,23)
Standard InChI Key AVFSAIAUKCXGJG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3)C(C)C)C

Introduction

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a thiophene ring, a pyrrole derivative, and a carboxamide group, which contribute to its chemical reactivity and biological interactions.

Synthesis and Chemical Reactivity

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. These reactions may include the formation of the pyrrole ring, introduction of the phenylsulfonyl group, and attachment of the thiophene-2-carboxamide moiety. Microwave-assisted synthesis techniques can enhance yield and reduce reaction times for some steps involved in this synthesis.

Synthesis StepsDescription
1. Formation of Pyrrole RingInvolves the synthesis of the pyrrole core with appropriate substituents.
2. Introduction of Phenylsulfonyl GroupTypically achieved through a sulfonylation reaction.
3. Attachment of Thiophene-2-carboxamide MoietyInvolves coupling reactions to attach the thiophene ring to the pyrrole derivative.

Biological Activities and Potential Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide has been investigated for its role in inhibiting specific biological pathways, particularly the hedgehog signaling pathway, which is crucial in various developmental processes and implicated in several malignancies. Preliminary studies suggest that this compound may exhibit potential therapeutic effects by modulating these pathways.

Biological ActivityPotential Application
Inhibition of Hedgehog Signaling PathwayPotential therapeutic applications in treating malignancies.
Interaction with Biological TargetsMay exhibit therapeutic effects through modulation of enzyme or receptor activities.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide, including N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide and N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]furan-2-carboxamide. These compounds differ in their substituents and rings, which affect their reactivity and biological properties.

CompoundKey DifferencesPotential Impact on Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamidePropyl instead of propan-2-yl groupMay exhibit different pharmacokinetic properties.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]furan-2-carboxamideFuran ring instead of thiopheneDifferent reactivity and biological interactions due to the ring change.

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